molecular formula C19H23ClN2O3S B1200533 Dimethoxanate hydrochloride CAS No. 518-63-8

Dimethoxanate hydrochloride

Cat. No.: B1200533
CAS No.: 518-63-8
M. Wt: 394.9 g/mol
InChI Key: ZJRHNNNACBPWEB-UHFFFAOYSA-N
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Description

  • Dimethoxanate Hydrochloride, also known by trade names such as Cothera, Cotrane, Atuss, Perlatoss, and Tossizid, belongs to the phenothiazine class. It is primarily used as a cough suppressant .
  • The compound’s chemical formula is C19H22N2O3S·HCl .
  • Scientific Research Applications

  • Safety and Hazards

    Dimethoxanate hydrochloride may be corrosive to metals and cause severe skin burns and eye damage. It may also cause respiratory irritation .

    Biochemical Analysis

    Biochemical Properties

    Dimethoxanate hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the sigma-1 receptor in the brain, where it binds with an IC50 of 41 nM . This interaction is crucial for its central nervous system effects, including its cough suppressant properties. Additionally, this compound may interact with other receptors and ion channels, contributing to its overall pharmacological profile .

    Cellular Effects

    This compound influences various cellular processes and functions. It has been shown to have central nervous system depressant effects, which can impact cell signaling pathways and gene expression . The compound’s interaction with the sigma-1 receptor can modulate cellular metabolism and influence neurotransmitter release, leading to its therapeutic effects as a cough suppressant . Additionally, this compound may affect other cellular processes, such as ion channel regulation and membrane stability .

    Molecular Mechanism

    The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the sigma-1 receptor . This binding can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function . The compound’s ability to modulate ion channels and receptors further contributes to its pharmacological effects. By influencing these molecular targets, this compound exerts its therapeutic actions as a cough suppressant and central nervous system depressant .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can result in changes in cellular metabolism and function .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits its therapeutic effects as a cough suppressant and central nervous system depressant . At higher doses, toxic or adverse effects may be observed, including nausea, vomiting, and central nervous system depression . Threshold effects have been noted, indicating that there is a specific dosage range within which this compound is effective without causing significant adverse effects .

    Metabolic Pathways

    This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can affect the compound’s pharmacokinetics and overall efficacy. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to its pharmacological effects .

    Transport and Distribution

    The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and therapeutic effects . The distribution of the compound within the body can impact its overall efficacy and safety profile .

    Subcellular Localization

    This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall pharmacological effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential .

    Preparation Methods

      Synthesis: Dimethoxanate Hydrochloride can be synthesized through the following steps

      Industrial Production: Details on industrial-scale production methods are not widely available.

  • Chemical Reactions Analysis

      Reactions: Dimethoxanate Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example

      Major Products: These reactions yield derivatives of Dimethoxanate with modified functional groups.

  • Comparison with Similar Compounds

      Uniqueness: Dimethoxanate’s phenothiazine structure sets it apart.

      Similar Compounds: While Dimethoxanate is relatively unique, other phenothiazines (e.g., promethazine, chlorpromazine) share similar core structures.

    Properties

    IUPAC Name

    2-[2-(dimethylamino)ethoxy]ethyl phenothiazine-10-carboxylate;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H22N2O3S.ClH/c1-20(2)11-12-23-13-14-24-19(22)21-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)21;/h3-10H,11-14H2,1-2H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZJRHNNNACBPWEB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H23ClN2O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30199734
    Record name Dimethoxanate hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30199734
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    394.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    518-63-8
    Record name Dimethoxanate hydrochloride
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=518-63-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Dimethoxanate hydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518638
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Cothera
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169183
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    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Dimethoxanate hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30199734
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Dimethoxanate hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.506
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name DIMETHOXANATE HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5I6SR31GJ
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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